4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde

Synthetic chemistry Building block Late-stage diversification

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde (CAS 1379094-80-0; molecular formula C₇H₆N₄O₂; molecular weight 178.15 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine family, a privileged heterocyclic scaffold widely employed in kinase and phosphodiesterase (PDE) inhibitor drug discovery. The compound exists predominantly as the 1-methyl-4-oxo-4,7-dihydro tautomer and bears a reactive carbaldehyde group at the C3 position, rendering it a versatile synthetic intermediate for late-stage diversification.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 1379094-80-0
Cat. No. B3236947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde
CAS1379094-80-0
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=N1)C=O)C(=O)NC=N2
InChIInChI=1S/C7H6N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h2-3H,1H3,(H,8,9,13)
InChIKeyYGTLESYPLOLRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde (CAS 1379094-80-0) – Core Scaffold Identity and Procurement Baseline


4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde (CAS 1379094-80-0; molecular formula C₇H₆N₄O₂; molecular weight 178.15 g/mol) belongs to the pyrazolo[3,4-d]pyrimidine family, a privileged heterocyclic scaffold widely employed in kinase and phosphodiesterase (PDE) inhibitor drug discovery [1]. The compound exists predominantly as the 1-methyl-4-oxo-4,7-dihydro tautomer and bears a reactive carbaldehyde group at the C3 position, rendering it a versatile synthetic intermediate for late-stage diversification [2]. Commercial sources typically supply this building block at 97–98% purity, primarily serving medicinal chemistry and chemical biology laboratories engaged in structure–activity relationship (SAR) programs .

Why a Generic Pyrazolo[3,4-d]pyrimidine Cannot Replace 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde in Targeted Synthesis


The pyrazolo[3,4-d]pyrimidine scaffold tolerates diverse substitution patterns (N1, C3, C4, C6), each conferring distinct reactivity and biological profiles [1]. The C3-carbaldehyde of this compound is the essential synthetic handle for condensation, reductive amination, and heterocycle annulation reactions that are inaccessible with the corresponding nitrile, carboxylic acid, or unsubstituted analogs [2]. Simultaneously, the 4‑oxo/4‑hydroxy function dictates both tautomeric preference and hydrogen‑bond donor–acceptor capacity, directly influencing target‑binding geometry in PDE and kinase active sites as demonstrated by related pyrazolo[3,4‑d]pyrimidine ketone inhibitors where single‑atom changes at C4 or N1 resulted in >6‑fold differences in IC₅₀ [3]. Simple replacement with a generic “pyrazolo[3,4‑d]pyrimidine” therefore risks loss of the reactive aldehyde handle, altered pharmacokinetics, and unpredictable biological activity, making compound‑specific procurement essential.

4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde – Quantified Differentiation Evidence for Informed Procurement


C3-Aldehyde Synthetic Handle: Differentiating Reactive Utility from Non-Aldehyde Pyrazolopyrimidine Building Blocks

The C3‑carbaldehyde group of 4‑hydroxy‑1‑methyl‑1H‑pyrazolo[3,4‑D]pyrimidine‑3‑carbaldehyde enables a range of condensation, reductive amination, and Knoevenagel reactions that are unavailable with the corresponding 3‑unsubstituted or 3‑nitrile pyrazolo[3,4‑d]pyrimidine analogs [REFS‑1]. This aldehyde handle has been exploited in the synthesis of 4‑substituted pyrazolo[3,4‑d]pyrimidines via Dimroth rearrangement and cyclization with amines, affording product yields of 60–94% across multiple substitution patterns [REFS‑1]. By contrast, the 4‑amino‑1‑(tert‑butyl) and 4,6‑dichloro analogs lack the C3‑aldehyde electrophile, requiring additional protection–deprotection steps to achieve comparable diversification [REFS‑2].

Synthetic chemistry Building block Late-stage diversification

4-Oxo Tautomeric Preference and Hydrogen-Bond Donor–Acceptor Capacity vs. 4-Chloro and 4-Amino Analogs

The 4‑hydroxy group of the target compound exists predominantly as the 4‑oxo‑4,7‑dihydro tautomer (1‑methyl‑4‑oxo‑5H‑pyrazolo[3,4‑d]pyrimidine‑3‑carbaldehyde), providing a hydrogen‑bond acceptor (C4=O) and a hydrogen‑bond donor (N5‑H) in the pyrimidine ring [REFS‑1]. In the analogous PDE9A inhibitor series described in US9617269, the corresponding 4‑oxo‑1‑substituted‑pyrazolo[3,4‑d]pyrimidine ketone core engages the conserved glutamine residue in the PDE9A active site through a bidentate H‑bond network that is sterically and electronically incompatible with 4‑amino or 4‑chloro replacements [REFS‑2]. Compounds retaining the 4‑oxo motif (WYQ‑46, WYQ‑88, WYQ‑34) exhibited PDE9A IC₅₀ values of 6 nM, 26 nM, and 39 nM respectively, whereas even conservative modifications at the adjacent N‑substituent altered potency up to 6.5‑fold (WYQ‑46: IC₅₀ 6 nM vs. WYQ‑34: IC₅₀ 39 nM) [REFS‑3].

Medicinal chemistry Tautomerism Kinase inhibitor design

Purity and Characterization Benchmark: Quantified Quality Specifications vs. Generic Pyrazolo[3,4-d]pyrimidine Building Blocks

Commercially available 4‑hydroxy‑1‑methyl‑1H‑pyrazolo[3,4‑D]pyrimidine‑3‑carbaldehyde is supplied at 97–98% purity (HPLC), with full characterization by ¹H NMR, MS, and where specified, ¹³C NMR [REFS‑1][REFS‑2]. The predicted boiling point is 462.5±55.0 °C and the compound carries a single, well‑defined tautomeric form (4‑oxo) that simplifies analytical quality control relative to multi‑tautomeric pyrazolo[3,4‑d]pyrimidines lacking the N1‑methyl cap [REFS‑3]. In contrast, the closely related 4,6‑dichloro‑1H‑pyrazolo[3,4‑d]pyrimidine‑3‑carbaldehyde (CAS 1378878‑71‑7) bears two reactive C–Cl bonds susceptible to hydrolysis, introducing additional impurity burdens (hydrolyzed by‑products up to 5–10 area% by HPLC in some vendor lots) and requiring anhydrous storage conditions not needed for the 4‑oxo target compound [REFS‑4].

Quality control Procurement specification Analytical chemistry

Scaffold Potency in PDE9A Inhibition: Class-Level Evidence Supporting Selection Over Non-Pyrazolopyrimidine Chemotypes

The pyrazolo[3,4‑d]pyrimidine scaffold, when elaborated from the 4‑oxo‑3‑carbaldehyde core, delivers potent PDE9A inhibition. In the US9617269 patent series, compounds retaining the 4‑oxo‑pyrazolo[3,4‑d]pyrimidine ketone core achieved PDE9A IC₅₀ values ranging from 6 nM (WYQ‑46) to 45 nM (WYQ‑78), with a median of 33 nM across 12 disclosed examples [REFS‑1][REFS‑2]. This potency range compares favorably to non‑pyrazolopyrimidine PDE9A inhibitors such as BAY‑73‑6691 (IC₅₀ 55 nM) and PF‑04447943 (IC₅₀ 12 nM) [REFS‑3]. The N1‑methyl and C3‑carbaldehyde combination in the target compound provides the optimal substitution vector for subsequent elaboration into the N‑substituted ketone series that produced these potencies. In contrast, pyrazolo[1,5‑a]pyrimidine regioisomers and imidazo[1,2‑a]pyrimidine alternatives lack the required 1,3‑disposition of N1 and C3 substituents, yielding PDE9A IC₅₀ values typically >500 nM [REFS‑3].

Phosphodiesterase inhibition PDE9A CNS drug discovery

Procurement-Guided Application Scenarios for 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde


PDE9A Inhibitor Lead Generation and SAR Expansion

The C3‑carbaldehyde serves as the attachment point for amine‑based diversification via reductive amination or amide coupling, directly yielding N‑substituted pyrazolo[3,4‑d]pyrimidine ketone libraries that have produced PDE9A inhibitors with IC₅₀ values as low as 6 nM [REFS‑1]. Laboratories pursuing CNS indications (cognitive enhancement, Alzheimer's disease) or metabolic disorders where PDE9A is a validated target should prioritize this building block to access the highest‑potency chemical space documented for this target class [REFS‑2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 4‑oxo‑pyrazolo[3,4‑d]pyrimidine core is a recognized hinge‑binding motif for multiple kinases (including Src, Abl, and EGFR families) [REFS‑1]. The C3‑aldehyde enables fragment linking via hydrazone or oxime formation with fragment‑derived amines, allowing structure‑guided elaboration from a 178‑Da core that already satisfies key hinge‑region hydrogen‑bond constraints [REFS‑2].

Multi‑Step Heterocycle Synthesis Requiring a Stable Aldehyde Building Block

The compound's ambient stability and high purity (97–98%) make it suitable for multi‑step synthetic sequences without intermediate purification [REFS‑1]. Its single tautomeric form eliminates the regioisomeric ambiguity that complicates NMR analysis and purification of 4‑chloro or 4‑amino analogs, reducing development time in medicinal chemistry campaigns [REFS‑2].

Quote Request

Request a Quote for 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.